2-(Boc-amino)oxazole-4-carbaldehyde

Lipophilicity Membrane permeability Drug-likeness

2-(Boc-amino)oxazole-4-carbaldehyde (IUPAC: tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate, CAS 1060816-37-6) is a bifunctional oxazole building block featuring a Boc-protected amino group at the 2-position and a reactive aldehyde at the 4-position. With a molecular weight of 212.20 Da, a calculated logP of approximately 1.85, and a topological polar surface area (TPSA) of 84.9 Ų, it occupies a physicochemical space that balances lipophilicity with hydrogen-bonding capacity, making it a versatile intermediate for medicinal chemistry and peptidomimetic synthesis.

Molecular Formula C9H12N2O4
Molecular Weight 212.205
CAS No. 1060816-37-6
Cat. No. B2753568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)oxazole-4-carbaldehyde
CAS1060816-37-6
Molecular FormulaC9H12N2O4
Molecular Weight212.205
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CO1)C=O
InChIInChI=1S/C9H12N2O4/c1-9(2,3)15-8(13)11-7-10-6(4-12)5-14-7/h4-5H,1-3H3,(H,10,11,13)
InChIKeyDTBAXVGCDQDCFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Boc-amino)oxazole-4-carbaldehyde (CAS 1060816-37-6) Procurement Guide: Core Physicochemical and Structural Profile


2-(Boc-amino)oxazole-4-carbaldehyde (IUPAC: tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate, CAS 1060816-37-6) is a bifunctional oxazole building block featuring a Boc-protected amino group at the 2-position and a reactive aldehyde at the 4-position . With a molecular weight of 212.20 Da, a calculated logP of approximately 1.85, and a topological polar surface area (TPSA) of 84.9 Ų, it occupies a physicochemical space that balances lipophilicity with hydrogen-bonding capacity, making it a versatile intermediate for medicinal chemistry and peptidomimetic synthesis .

Why 2-(Boc-amino)oxazole-4-carbaldehyde Cannot Be Replaced by Unprotected or Ester Analogs in Multi-Step Synthesis


Substituting 2-(Boc-amino)oxazole-4-carbaldehyde with a close analog introduces quantifiable differences that compromise synthetic outcomes. The unprotected 2-aminooxazole-4-carbaldehyde (CAS 1240601-34-6) has an XlogP of -0.2 and a TPSA of 69.1 Ų, making it approximately 2.05 log units more hydrophilic than the Boc-protected form, which drastically alters extraction efficiency, chromatographic behavior, and passive membrane permeability in cell-based assays . The ethyl ester analog (ethyl 2-(Boc-amino)oxazole-4-carboxylate, CAS 244236-51-9) lacks the aldehyde necessary for chemoselective C–C or C–N bond-forming reactions such as reductive amination and Wittig olefination, forcing additional protection/deprotection or redox steps that reduce overall yield and increase process mass intensity .

Quantitative Differentiation Evidence for 2-(Boc-amino)oxazole-4-carbaldehyde Against Key Analogs


Lipophilicity Advantage: LogP Elevation of 2.05 Units Over the Unprotected 2-Aminooxazole-4-carbaldehyde

The Boc protecting group raises the computed logP of 2-(Boc-amino)oxazole-4-carbaldehyde to 1.85, compared to −0.2 (XlogP) for the unprotected 2-aminooxazole-4-carbaldehyde (CAS 1240601-34-6) . This 2.05 log-unit increase translates to an approximately 112-fold higher octanol-water partition coefficient, directly impacting the compound's suitability for reactions requiring organic-phase extraction and for biological assays where passive membrane diffusion is essential.

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area Differentiation: Balancing Permeability and Solubility for Oral Bioavailability

2-(Boc-amino)oxazole-4-carbaldehyde has a topological polar surface area (TPSA) of 84.9 Ų . This value is 15.8 Ų higher than the unprotected analog (TPSA 69.1 Ų) and 41.8 Ų higher than unsubstituted oxazole-4-carbaldehyde (TPSA 43.1 Ų) . Critically, the TPSA remains well below the 140 Ų threshold associated with poor oral absorption, while the added polarity from the Boc-carbamate group improves aqueous solubility relative to fully aromatic, non-polar oxazole aldehydes.

Polar surface area Oral bioavailability Veber rules

Aldehyde vs. Ester Chemoselectivity: Enabling Direct C–N Bond Formation via Reductive Amination

The free aldehyde group of 2-(Boc-amino)oxazole-4-carbaldehyde enables direct reductive amination with electron-deficient amines, a transformation that cannot be performed on the corresponding ethyl ester analog (CAS 244236-51-9) without prior reduction or hydrolysis . The Re₂O₇-catalyzed direct reductive amination of Boc- and Cbz-protected amines with aldehydes has been demonstrated to proceed efficiently using silanes as the hydride source, providing a concise route to secondary amine building blocks that would require ≥2 additional steps from the ester [1].

Reductive amination Chemoselectivity Building block

Commercial Purity Benchmarking: ≥98% Assay with ISO-Certified Quality Control

Multiple suppliers offer 2-(Boc-amino)oxazole-4-carbaldehyde at ≥98% purity with ISO-certified quality systems . In contrast, the closest regioisomeric analog, 2-(Boc-amino)oxazole-5-carboxylic acid (CAS 903094-60-0), and the ethyl ester analog (CAS 244236-51-9) are typically supplied at 95% purity . The 3% purity difference reduces the burden of unidentified impurities—particularly critical when the aldehyde is used in the final step of a synthetic sequence where byproduct removal is difficult.

Purity Quality control ISO certification

Recommended Application Scenarios for 2-(Boc-amino)oxazole-4-carbaldehyde in Drug Discovery and Chemical Biology


Synthesis of 2,4-Disubstituted Oxazole Peptidomimetics via Reductive Amination

The aldehyde handle allows direct reductive amination with amino acid-derived amines to generate oxazole-containing peptidomimetic scaffolds. The Boc group remains intact during the reductive amination step, enabling subsequent orthogonal deprotection and elongation using standard solid-phase peptide synthesis protocols [1].

Lead Optimization Programs Requiring Controlled logP for CNS or Cellular Permeability

With a logP of ~1.85 and TPSA of 84.9 Ų, this building block introduces a favorable physicochemical profile into lead compounds. The lipophilicity elevation of ~2 log units relative to the unprotected amino-oxazole analog makes it particularly suitable for programs targeting intracellular or CNS targets where moderate lipophilicity is desired .

Parallel Library Synthesis Where Boc-Orthogonal Protection is Essential

The Boc protecting group is orthogonal to Fmoc and Alloc protecting schemes commonly used in combinatorial chemistry. The ≥98% commercial purity and ISO-certified quality control reduce batch-to-batch variability in high-throughput parallel synthesis workflows, ensuring reproducible library quality .

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